![molecular formula C13H14N4O2S B5567945 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol, also known as AMT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : Schiff bases containing 1,2,4-triazole rings, including compounds related to 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol, are synthesized and characterized spectroscopically. These compounds are evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating their potential in biological applications (Pillai et al., 2019).
Chemical and Structural Analysis : The structural features of triazole derivatives, including spectroscopic behavior, intermolecular interactions, and chemical reactivity, are explored. This research aids in understanding the properties of these compounds, which is essential for their application in various fields (Kumar et al., 2021).
Biological Activities
Antimicrobial Activities : Research on 1,2,4-triazole derivatives has shown significant antimicrobial activities against various microorganisms. This suggests their potential use as antimicrobial agents in medical and pharmaceutical fields (Bektaş et al., 2010).
Cholinesterase Inhibition : Some triazole derivatives exhibit excellent cholinesterase inhibitory potential, indicating their potential use in treating neurological disorders like Alzheimer's disease (Arfan et al., 2018).
Cancer Research : The synthesis and evaluation of triazole derivatives for anticancer activity indicate their potential application in cancer research and treatment (Bekircan et al., 2008).
Molecular Dynamics and Theoretical Studies
Molecular Dynamics Simulations : The study of reactive properties of triazole compounds using a combination of DFT calculations and molecular dynamics simulations provides insights into their stability and reactivity, which is crucial for their application in various scientific fields (Pillai et al., 2019).
Density Functional Theory Analysis : DFT-based calculations are used to analyze the synthesis feasibility and chemical reactivity of triazole compounds. This theoretical approach aids in predicting the behavior of these compounds in different conditions (Srivastava et al., 2016).
Propiedades
IUPAC Name |
4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-15-17-9-14-16-13(17)20/h3-5,7-9H,1,6H2,2H3,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZKSHRZPRJJRH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
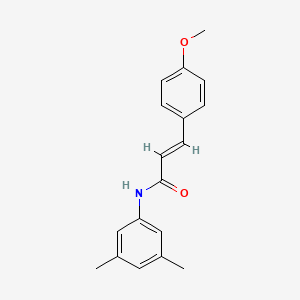
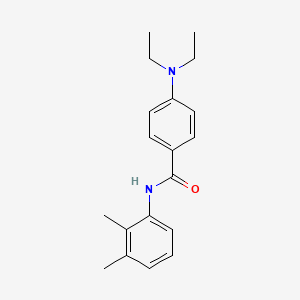
![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
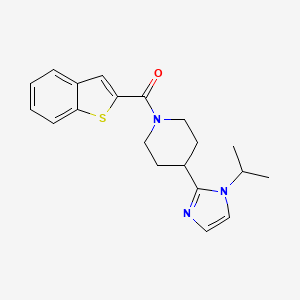
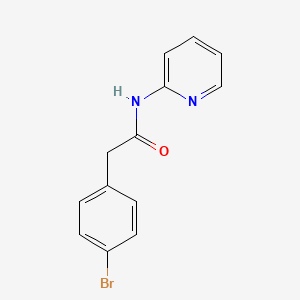
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)
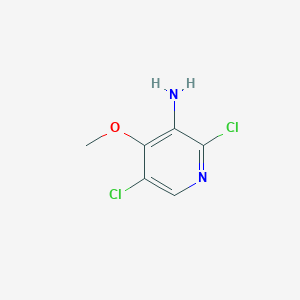
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
